molecular formula C10H14N2O2 B1355847 N-(5-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926186-33-6

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No.: B1355847
CAS No.: 926186-33-6
M. Wt: 194.23 g/mol
InChI Key: LIWSOVQWWQAGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a methoxyacetamide group attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-methoxyacetamide typically involves the reaction of 5-amino-2-methylphenol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Amino-2-methylphenol} + \text{Methoxyacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: An intermediate in the synthesis of imatinib, an anticancer agent.

    N-(5-Amino-2-methylphenyl)acetamide: A related compound with similar structural features.

Uniqueness

N-(5-Amino-2-methylphenyl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(11)5-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWSOVQWWQAGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.